molecular formula C12H14O2S B13890828 3-Ethyl-5,6-dimethoxy-1-benzothiophene

3-Ethyl-5,6-dimethoxy-1-benzothiophene

Cat. No.: B13890828
M. Wt: 222.31 g/mol
InChI Key: CTYORRBFBNSSPP-UHFFFAOYSA-N
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Description

3-Ethyl-5,6-dimethoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological and pharmacological properties, making them significant in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6-dimethoxy-1-benzothiophene typically involves regioselective coupling reactions and electrophilic cyclization reactions . One common method includes the use of alkynyl sulfides and aryne intermediates, which react to form the benzothiophene scaffold . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5,6-dimethoxy-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

3-Ethyl-5,6-dimethoxy-1-benzothiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dimethoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5,6-dimethoxy-1-benzothiophene is unique due to its specific structural features, such as the presence of ethyl and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

3-ethyl-5,6-dimethoxy-1-benzothiophene

InChI

InChI=1S/C12H14O2S/c1-4-8-7-15-12-6-11(14-3)10(13-2)5-9(8)12/h5-7H,4H2,1-3H3

InChI Key

CTYORRBFBNSSPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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